molecular formula C14H18O2S B8273275 Ethyl 4-(hept-1-ynyl)thiophene-2-carboxylate

Ethyl 4-(hept-1-ynyl)thiophene-2-carboxylate

Cat. No. B8273275
M. Wt: 250.36 g/mol
InChI Key: SGCQFBODUMSPQM-UHFFFAOYSA-N
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Patent
US08507647B2

Procedure details

5% Palladium on carbon (2.52 g) was added to a solution of compound 1016 (5.94 g, 23.7 mmol) in methanol (100 mL). The reaction mixture was stirred under a hydrogen atmosphere (1 atm) for 12 hours. The reaction mixture was filtered through celite and the clear solution was concentrated under vacuum to give ethyl 4-heptylthiophene-2-carboxylate (1017, 4.80 g) which was directly used in the next step without further purification. Rf=0.78 (10% EtOAc in Hexane).
Quantity
5.94 g
Type
reactant
Reaction Step One
Quantity
2.52 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:8]1[CH:9]=[C:10]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[S:11][CH:12]=1)#[C:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7]>[Pd].CO>[CH2:1]([C:8]1[CH:9]=[C:10]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[S:11][CH:12]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7]

Inputs

Step One
Name
Quantity
5.94 g
Type
reactant
Smiles
C(#CCCCCC)C=1C=C(SC1)C(=O)OCC
Name
Quantity
2.52 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under a hydrogen atmosphere (1 atm) for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the clear solution was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(CCCCCC)C=1C=C(SC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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